molecular formula C11H19ClN2O2 B1486135 3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride CAS No. 2206970-69-4

3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride

Cat. No.: B1486135
CAS No.: 2206970-69-4
M. Wt: 246.73 g/mol
InChI Key: VSEWGHNGMXHRSI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor with ethyl groups and nitrogen atoms to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization and the use of advanced techniques like high-performance liquid chromatography (HPLC) for quality control .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a GABAAR antagonist, which could have implications in neurological research.

    Medicine: Investigated for its potential therapeutic effects in treating disorders related to GABAAR dysfunction.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride involves its interaction with GABAAR. As a competitive antagonist, it binds to the receptor and inhibits the action of γ-aminobutyric acid (GABA), a neurotransmitter. This inhibition can modulate neuronal activity and has potential therapeutic implications for conditions like epilepsy and anxiety .

Comparison with Similar Compounds

Similar Compounds

  • 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
  • 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
  • 3,9-Disubstituted-spiro[5.5]undecane derivatives

Uniqueness

3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This substitution can affect its binding affinity to GABAAR and its overall pharmacokinetic properties .

Properties

IUPAC Name

3-ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c1-2-13-9(14)7-11(8-10(13)15)3-5-12-6-4-11;/h12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEWGHNGMXHRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2(CCNCC2)CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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